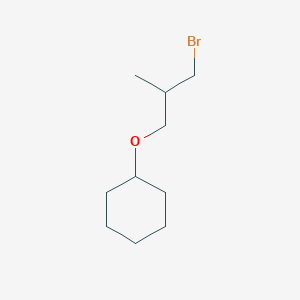
(3-Bromo-2-methylpropoxy)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-2-methylpropoxy)cyclohexane: is an organic compound with the molecular formula C10H19BrO It is a derivative of cyclohexane, where a bromine atom and a methylpropoxy group are attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-Bromo-2-methylpropoxy)cyclohexane typically begins with cyclohexanol and 3-bromo-2-methylpropyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanol, forming the corresponding alkoxide.
Reaction Mechanism: The alkoxide then undergoes a nucleophilic substitution reaction with 3-bromo-2-methylpropyl bromide, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: (3-Bromo-2-methylpropoxy)cyclohexane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution: Formation of cyclohexanol derivatives.
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (3-Bromo-2-methylpropoxy)cyclohexane is used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It serves as a model compound for studying nucleophilic substitution and other organic reactions.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in the synthesis of pharmaceutical agents.
Biological Activity: Studies are conducted to explore its biological activity and potential therapeutic applications.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed as a building block in the production of various chemicals.
Mécanisme D'action
The mechanism of action of (3-Bromo-2-methylpropoxy)cyclohexane involves its interaction with nucleophiles, oxidizing agents, and reducing agents. The bromine atom and the methylpropoxy group play crucial roles in determining the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
(3-Chloro-2-methylpropoxy)cyclohexane: Similar structure but with a chlorine atom instead of bromine.
(3-Iodo-2-methylpropoxy)cyclohexane: Similar structure but with an iodine atom instead of bromine.
(3-Fluoro-2-methylpropoxy)cyclohexane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness:
Reactivity: (3-Bromo-2-methylpropoxy)cyclohexane exhibits unique reactivity due to the presence of the bromine atom, which is more reactive than chlorine but less reactive than iodine.
Applications: The specific properties of the bromine atom make this compound suitable for certain applications where other halogenated compounds may not be as effective.
Propriétés
Formule moléculaire |
C10H19BrO |
|---|---|
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
(3-bromo-2-methylpropoxy)cyclohexane |
InChI |
InChI=1S/C10H19BrO/c1-9(7-11)8-12-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3 |
Clé InChI |
RIYVYEZKWJVPGX-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1CCCCC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




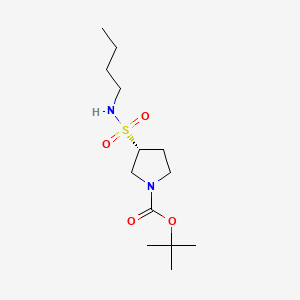
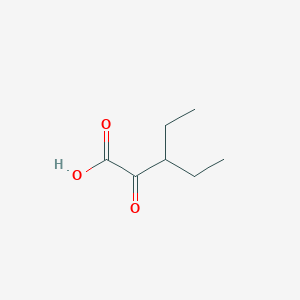
![4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl4-nitrophenylcarbonate](/img/structure/B13530165.png)
![Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride](/img/structure/B13530168.png)
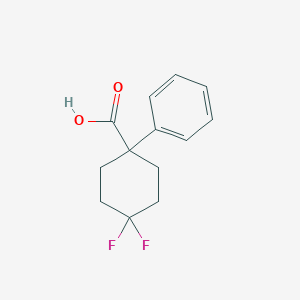
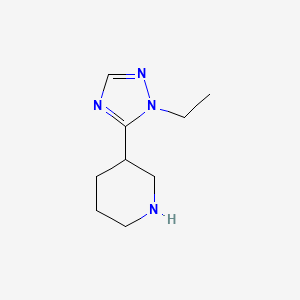




![1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride](/img/structure/B13530216.png)

